Cas no 879127-07-8 (EGFR-IN-12)

EGFR-IN-12 structure
EGFR-IN-12 structure
Nome do Produto:EGFR-IN-12
N.o CAS:879127-07-8
MF:C21H18F3N5O
MW:413.39573431015
CID:3164281

EGFR-IN-12 Propriedades químicas e físicas

Nomes e Identificadores

    • EGFR Inhibitor
    • EGFR Inhibitor 324674
    • N-(3-((6-((3-(Trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide
    • N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide
    • CyclopropanecarboxaMide, N-[3-[[6-[[3-(trifluoroMethyl)phenyl]aMino]-4-pyriMidinyl]aMino]phenyl]-
    • EGFR?Inhibitor
    • K00598a
    • N-{3-[(6-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}cyclopropanecarboxamide
    • GTPL5963
    • YUN27078
    • EGFR
    • EGFR-IN-12
    • N-[3-[[6-[[3-(Trifluoromethyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]cyclopropanecarboxamide (ACI)
    • Inchi: 1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)
    • Chave InChI: YOHYSYJDKVYCJI-UHFFFAOYSA-N
    • SMILES: O=C(C1CC1)NC1C=C(NC2C=C(NC3C=C(C(F)(F)F)C=CC=3)N=CN=2)C=CC=1

Propriedades Computadas

  • Massa Exacta: 413.14634470 g/mol
  • Massa monoisotópica: 413.14634470 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 30
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 586
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 413.4
  • Superfície polar topológica: 78.9
  • XLogP3: 4.5

EGFR-IN-12 Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
E440158-1mg
EGFR Inhibitor
879127-07-8
1mg
$150.00 2023-05-18
MedChemExpress
HY-17499-5mg
EGFR-IN-12
879127-07-8 99.40%
5mg
¥1800 2024-05-24
DC Chemicals
DC34093-1g
EGFR inhibitor(YUN27078)
879127-07-8 >98%
1g
$2200.0 2023-09-15
TRC
E440158-2.5mg
EGFR Inhibitor
879127-07-8
2.5mg
$293.00 2023-05-18
DC Chemicals
DC34093-250 mg
EGFR inhibitor(YUN27078)
879127-07-8 >98%
250mg
$1100.0 2022-02-28
MedChemExpress
HY-17499-10mM*1mLinDMSO
EGFR-IN-12
879127-07-8 99.40%
10mM*1mLinDMSO
¥1980 2023-07-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6866-5mg
EGFR Inhibitor
879127-07-8 98%
5mg
¥3061.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5168-25 mg
EGFR Inhibitor
879127-07-8 99.15%
25mg
¥5435.00 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6866-1mg
EGFR Inhibitor
879127-07-8 98%
1mg
¥1058.00 2023-09-09
Biosynth
EKB12707-25 mg
EGFR Inhibitor
879127-07-8
25mg
$1,407.75 2023-01-05

EGFR-IN-12 Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ;  rt; overnight, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

Método de produção 2

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  overnight, 80 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ;  rt; overnight, 60 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
3.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ,  Water ;  10 min, 160 °C
Referência
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library
Zhang, Qiong; et al, Journal of the American Chemical Society, 2006, 128(7), 2182-2183

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ,  Water ;  10 min, 160 °C
Referência
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library
Zhang, Qiong; et al, Journal of the American Chemical Society, 2006, 128(7), 2182-2183

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  overnight, 80 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ;  rt; overnight, 60 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
2.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ,  Water ;  10 min, 160 °C
Referência
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library
Zhang, Qiong; et al, Journal of the American Chemical Society, 2006, 128(7), 2182-2183

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  overnight, 80 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Dimethylformamide ;  rt; overnight, 60 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

Método de produção 8

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  12 h, 80 °C
2.1 Reagents: Hydrochloric acid Solvents: 1-Butanol ,  Water ;  10 min, 160 °C
Referência
Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library
Zhang, Qiong; et al, Journal of the American Chemical Society, 2006, 128(7), 2182-2183

EGFR-IN-12 Raw materials

EGFR-IN-12 Preparation Products

EGFR-IN-12 Literatura Relacionada

Fornecedores recomendados
atkchemica
(CAS:879127-07-8)EGFR-IN-12
CL6049
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:879127-07-8)EGFR-IN-12
A940825
Pureza:99%/99%
Quantidade:100mg/250mg
Preço ($):227.0/378.0